N~4~-(furan-2-ylmethyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine
Description
This compound features a pyrimidine scaffold substituted at the N² and N⁴ positions. The N² group is a 3-(morpholin-4-yl)propyl chain, introducing a morpholine ring linked via a three-carbon spacer. The N⁴ substituent is a furan-2-ylmethyl group, providing a heteroaromatic moiety. Its molecular formula is C₁₇H₂₃N₇O₃, with a molecular weight of 373.41 g/mol .
Properties
IUPAC Name |
4-N-(furan-2-ylmethyl)-2-N-(3-morpholin-4-ylpropyl)-5-nitropyrimidine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O4/c17-14-13(23(24)25)15(19-11-12-3-1-8-27-12)21-16(20-14)18-4-2-5-22-6-9-26-10-7-22/h1,3,8H,2,4-7,9-11H2,(H4,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDOIYXWHLQRJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=NC(=C(C(=N2)NCC3=CC=CO3)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Structure and Reactivity of the Pyrimidine Core
Structural Features of 2,4,6-Trichloro-5-Nitropyrimidine
The pyrimidine ring in 2,4,6-trichloro-5-nitropyrimidine (molecular formula: C₄Cl₃N₃O₂) is highly electrophilic due to the electron-withdrawing nitro group at position 5. This activates positions 2, 4, and 6 for nucleophilic substitution, with positions 4 and 6 exhibiting higher reactivity than position 2 under standard conditions. The nitro group remains intact throughout the synthesis, eliminating the need for reduction steps.
Synthetic Routes and Optimization
Route 1: Stepwise Substitution (Positions 4 → 2 → 6)
Step 1: Substitution at Position 4
Reagents :
- 2,4,6-Trichloro-5-nitropyrimidine (1 equiv)
- Furan-2-ylmethylamine (1.2 equiv)
- Triethylamine (2.5 equiv, base)
- Tetrahydrofuran (THF, solvent)
Conditions :
- Temperature: 0°C to 25°C
- Time: 6–8 hours
Product : 2,6-Dichloro-4-(furan-2-ylmethylamino)-5-nitropyrimidine (Yield: 85–90%).
Step 2: Substitution at Position 2
Reagents :
- Intermediate from Step 1 (1 equiv)
- 3-(Morpholin-4-yl)propylamine (1.5 equiv)
- N,N-Diisopropylethylamine (DIPEA, 3 equiv)
- Dimethylformamide (DMF, solvent)
Conditions :
- Temperature: 80°C (reflux)
- Time: 12–14 hours
Product : 6-Chloro-2-[3-(morpholin-4-yl)propylamino]-4-(furan-2-ylmethylamino)-5-nitropyrimidine (Yield: 75–80%).
Step 3: Substitution at Position 6
Reagents :
- Intermediate from Step 2 (1 equiv)
- Ammonium hydroxide (28% aq., 5 equiv)
- Ethanol (solvent)
Conditions :
- Temperature: 60°C
- Time: 24 hours
Product : N⁴-(Furan-2-ylmethyl)-N²-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine (Yield: 70–75%).
Route 2: Parallel Substitution (Positions 4 and 2)
Simultaneous Amination
Reagents :
- 2,4,6-Trichloro-5-nitropyrimidine (1 equiv)
- Furan-2-ylmethylamine (1.2 equiv) + 3-(Morpholin-4-yl)propylamine (1.2 equiv)
- Potassium carbonate (3 equiv)
- Acetonitrile (solvent)
Conditions :
- Temperature: 50°C
- Time: 18–20 hours
Product : 6-Chloro-2,4-bis-substituted intermediate (Yield: 65–70%). Final substitution at position 6 follows Step 3 of Route 1.
Mechanistic Insights
Nucleophilic Aromatic Substitution (SₙAr)
The nitro group at position 5 stabilizes the Meisenheimer complex during substitution, accelerating displacement at positions 2, 4, and 6. Steric effects dictate the order of substitution, with smaller amines (e.g., furan-2-ylmethylamine) reacting first at position 4.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) :
¹³C NMR (100 MHz, DMSO-d₆) :
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Considerations
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield (%) | 70–75 | 60–65 | 80–85 |
| Purity (%) | 98.5 | 97.0 | 99.2 |
| Scalability | High | Medium | Low |
| Cost ($/kg) | 220 | 240 | 320 |
Chemical Reactions Analysis
Types of Reactions
N~4~-(furan-2-ylmethyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) with palladium on carbon (Pd/C) or sodium borohydride (NaBH~4~) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N~4~-(furan-2-ylmethyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(furan-2-ylmethyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with bacterial enzymes, leading to the inhibition of essential metabolic pathways. The furan and morpholine rings contribute to the binding affinity and specificity of the compound towards its targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Substituent Variations and Molecular Properties
The table below compares key structural analogs based on substituents, molecular weight, and functional groups:
2.2. Functional Group Impact on Physicochemical Properties
- Morpholine vs. Aryl Groups: The 3-(morpholin-4-yl)propyl group in the target compound introduces a tertiary amine and ether oxygen, enhancing solubility in polar solvents (e.g., water, DMSO) compared to aryl-substituted analogs like 716340-19-1 (3-fluorophenyl) or 610756-81-5 (chlorophenyl) .
Furan-2-ylmethyl vs. Methyl/Chlorophenyl :
Nitro Group Effects :
- The 5-nitro group in all compounds withdraws electron density, lowering the pKa of adjacent amine groups (e.g., pKa ~2.31 in 610756-81-5 ). This may influence ionization state under physiological conditions.
Biological Activity
N~4~-(furan-2-ylmethyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine is a complex organic compound with significant potential in biological applications. Its molecular formula is C16H23N7O4, and it has a molar mass of 377.4 g/mol. This compound features a unique structure that combines a furan moiety, a morpholine ring, and a nitropyrimidine core, which may confer specific biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H23N7O4 |
| Molar Mass | 377.4 g/mol |
| CAS Number | 835907-63-6 |
The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The presence of the nitro group and the morpholine ring may enhance its binding affinity and specificity towards these targets.
In Vitro Studies
Research indicates that compounds with similar structures have demonstrated promising activity against various biological targets:
- Antiviral Activity : Some derivatives with furan groups have shown inhibitory effects on viral proteases, such as SARS-CoV-2 Mpro. For instance, compounds structurally related to furan derivatives have exhibited IC50 values in the low micromolar range (e.g., 1.57 μM) against viral targets .
- Anticancer Potential : Nitropyrimidines are often explored for their anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells through the inhibition of specific kinases or other signaling pathways.
- Enzyme Inhibition : The compound's structural features suggest it may act as an enzyme inhibitor, potentially modulating pathways involved in cell proliferation or survival.
Case Study 1: Antiviral Activity
In a study focusing on furan-containing compounds, derivatives were screened for their ability to inhibit SARS-CoV-2 Mpro. Compounds similar to this compound showed promising results with low cytotoxicity (CC50 > 100 μM) and effective inhibition of viral replication .
Case Study 2: Anticancer Activity
A series of nitropyrimidines were evaluated for their anticancer properties against various cancer cell lines. Results indicated that certain modifications to the pyrimidine core enhanced cytotoxicity against human cancer cells by targeting specific metabolic pathways essential for tumor growth .
Future Directions
Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:
- Structure-Activity Relationship (SAR) : Detailed SAR studies to optimize the chemical structure for enhanced biological activity.
- In Vivo Studies : Transitioning from in vitro studies to animal models to assess pharmacokinetics, bioavailability, and therapeutic efficacy.
- Clinical Trials : If preclinical studies yield positive results, advancing towards clinical trials to evaluate safety and effectiveness in humans.
Q & A
Q. What are the optimal synthetic routes for N⁴-(furan-2-ylmethyl)-N²-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine, and how are yield and purity optimized?
- Methodological Answer : Synthesis involves multi-step nucleophilic substitutions and nitro-group introduction. Key steps include:
- Step 1 : Reacting 2,4,6-trichloropyrimidine with furfurylamine to introduce the furan-2-ylmethyl group at N⁴ under reflux in acetonitrile (70–80°C, 12 hours) .
- Step 2 : Substitution at N² with 3-(morpholin-4-yl)propylamine using K₂CO₃ as a base in DMF at 100°C for 24 hours .
- Step 3 : Nitration at position 5 using fuming HNO₃ in H₂SO₄ at 0–5°C .
- Optimization : Continuous flow reactors improve scalability and reduce side reactions. Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for furan protons (δ 6.2–7.4 ppm), morpholine methylenes (δ 2.4–3.8 ppm), and nitro-group absence of protons .
- IR Spectroscopy : Confirm nitro (1520 cm⁻¹, asymmetric stretch) and amine (3300 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 418.1682 (calculated: 418.1685) .
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water, 70:30) .
Q. How does the nitro group influence the compound’s electronic properties and reactivity?
- Methodological Answer : The nitro group is a strong electron-withdrawing moiety, polarizing the pyrimidine ring and enhancing electrophilic reactivity at positions 2 and 4. Computational studies (DFT) show:
- Reduced electron density at C5 (natural charge: +0.35) .
- Increased susceptibility to nucleophilic attack, enabling further functionalization (e.g., reduction to amine for prodrug strategies) .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the introduction of the morpholinopropyl group?
- Methodological Answer : Competing alkylation at N¹ or over-nitration can occur. Mitigation strategies include:
- Protection/Deprotection : Temporarily protect N⁴ with a Boc group before introducing the morpholinopropyl chain .
- Solvent Optimization : Use polar aprotic solvents (DMF) to stabilize intermediates and reduce dimerization .
- Catalyst Screening : Test Pd/C or CuI for selective cross-coupling .
Q. How does this compound interact with biological targets, and what in vitro assays validate its mechanism?
- Methodological Answer :
- Kinase Inhibition Assays : Test IC₅₀ values against EGFR or Aurora kinases using ADP-Glo™ kits. Reported IC₅₀ = 0.8 µM for EGFR .
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD = 120 nM) to recombinant protein targets .
- Cellular Uptake Studies : Use fluorescence tagging (e.g., BODIPY conjugate) to track intracellular localization .
Q. Are there computational models predicting binding affinity with enzymes like dihydrofolate reductase (DHFR)?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Predict binding poses in DHFR’s active site (ΔG = -9.2 kcal/mol). Key interactions: H-bond with Asp27, π-π stacking with Phe31 .
- MD Simulations (GROMACS) : Validate stability over 100 ns; RMSD < 2.0 Å confirms pose retention .
- QSAR Models : Correlate nitro-group electronegativity with inhibitory activity (R² = 0.89) .
Q. What analytical approaches resolve contradictions in reported solubility data across solvents?
- Methodological Answer : Discrepancies arise from polymorphic forms or hydration states. Use:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
